molecular formula C6H8O4 B057293 Phloroglucinol dihydrate CAS No. 6099-90-7

Phloroglucinol dihydrate

Cat. No. B057293
Key on ui cas rn: 6099-90-7
M. Wt: 144.12 g/mol
InChI Key: JPLWLTSPJLPUQK-UHFFFAOYSA-N
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Patent
US06307070B1

Procedure details

Chloroacetonitrile (4 ml, 63.2 mmol) was added dropwise to a stirred solution containing phloroglucinol dihydrate (10 g, 61.7 mmol) and zinc chloride (8.5 g, 62.4 mmol) in anhydrous ether (100 ml) at room temperature. The resulting solution was then saturated with hydrogen chloride gas. After stirring at room temperature for 24 hours, the orange precipitates were filtered and washed with anhydrous ether (50 ml). The precipitates were then dissolved in water (100 ml) and heated at 100° C. for 1 hr. The solution was allowed to cool to ambient temperature, and aqueous sodium hydroxide (20% w/v) (10 ml) was then added. After stirring at room temperature for an additional 30 minutes, the reaction mixture was acidified by adding dilute hydrochloric acid (1M, 50 ml) and was extracted with ethyl acetate (2×250 ml). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to afford a light orange solid which was then recrystallized from ethyl acetate to give 4,6-dihydroxy-3-benzofuranone as a light orange powder (9.5 g, 93%).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
phloroglucinol dihydrate
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.5 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#N.[OH2:5].O.[C:7]1([CH:15]=[C:13]([OH:14])[CH:12]=[C:10]([OH:11])[CH:9]=1)[OH:8].Cl>CCOCC.[Cl-].[Zn+2].[Cl-]>[OH:8][C:7]1[C:15]2[C:2](=[O:5])[CH2:3][O:14][C:13]=2[CH:12]=[C:10]([OH:11])[CH:9]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
ClCC#N
Step Two
Name
phloroglucinol dihydrate
Quantity
10 g
Type
reactant
Smiles
O.O.C1(O)=CC(O)=CC(O)=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
8.5 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the orange precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with anhydrous ether (50 ml)
DISSOLUTION
Type
DISSOLUTION
Details
The precipitates were then dissolved in water (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
ADDITION
Type
ADDITION
Details
aqueous sodium hydroxide (20% w/v) (10 ml) was then added
STIRRING
Type
STIRRING
Details
After stirring at room temperature for an additional 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
by adding dilute hydrochloric acid (1M, 50 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (2×250 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a light orange solid which
CUSTOM
Type
CUSTOM
Details
was then recrystallized from ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC1=CC(=CC2=C1C(CO2)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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